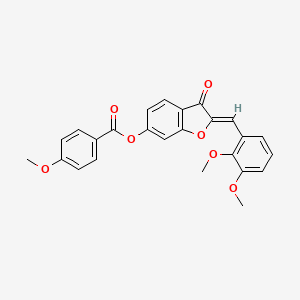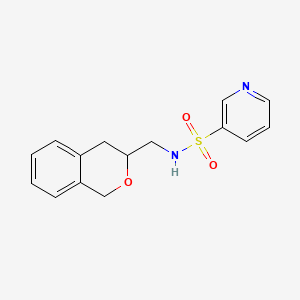
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine, also known as 2,6-DMA, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a structural analogue of the well-known drug, 2,5-dimethoxyamphetamine (DOM). 2,6-DMA has been studied for its potential use in scientific research, specifically in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The activation of the serotonin 2A receptor also leads to changes in the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and working memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine are similar to those of other amphetamines. It increases the release of dopamine and norepinephrine, which leads to a feeling of euphoria and increased energy. It also increases heart rate and blood pressure, which can be dangerous at high doses. (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine has been shown to produce hallucinogenic effects, including changes in perception, mood, and thought processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine in lab experiments is its high affinity for the serotonin 2A receptor. This makes it a useful tool for studying the role of the serotonin system in the brain. However, one limitation is its potential for abuse and dependence, which can make it difficult to obtain funding for research.
Direcciones Futuras
There are several future directions for research on (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the study of the role of the serotonin system in the brain. Further research is needed to fully understand the mechanism of action of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine involves the reaction of 2,6-dimethoxybenzaldehyde with nitroethane in the presence of a reducing agent to form 2,6-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final product is purified using chromatography to obtain pure (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine.
Aplicaciones Científicas De Investigación
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine has been studied for its potential use in scientific research, specifically in the field of neuroscience. It is a potent psychedelic drug that has been shown to produce hallucinogenic effects in humans. Studies have shown that (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a promising candidate for studying the role of the serotonin system in the brain.
Propiedades
IUPAC Name |
(2R)-2-(2,6-dimethoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUVRZNROAIMTL-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC=C1OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2388732.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)




![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2388744.png)
![1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2388745.png)
![5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2388750.png)
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)
![3-Pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2388752.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2388753.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2388754.png)